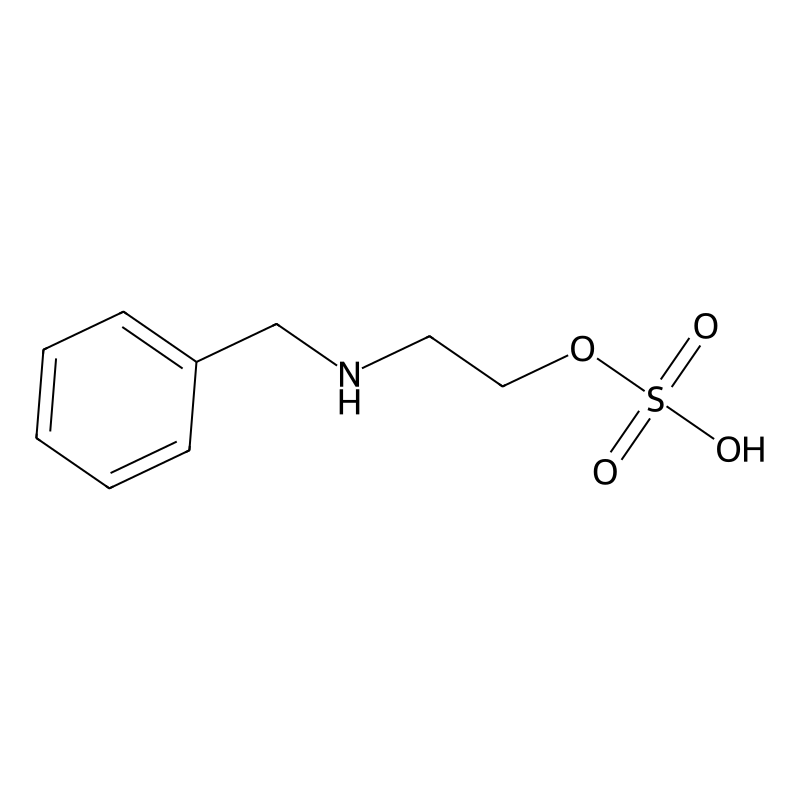

2-(Benzylamino)ethyl hydrogen sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Benzylamino)ethyl hydrogen sulfate, with the molecular formula C₉H₁₃NO₄S and CAS number 2133-07-5, is an organic compound characterized by the presence of a benzylamino group attached to an ethyl hydrogen sulfate moiety. This compound is a derivative of hydrogen sulfate, which is known for its role in various

There is no current scientific literature available describing a specific mechanism of action for 2-(benzylamino)ethyl hydrogen sulfate.

- Wear appropriate personal protective equipment (PPE) when handling the compound, including gloves, safety glasses, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothes.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.

- Esterification: The hydrogen sulfate group can react with alcohols to form esters, which can be useful in synthetic organic chemistry.

- Decomposition: Under certain conditions, it may decompose to release sulfur oxides or other products.

These reactions highlight its reactivity and versatility in organic synthesis .

The synthesis of 2-(Benzylamino)ethyl hydrogen sulfate can be accomplished through several methods:

- Direct Sulfation: Reacting benzylamine with sulfuric acid or chlorosulfonic acid under controlled conditions can yield the desired product.

- Esterification Method: The reaction of 2-(Benzylamino)ethanol with sulfuric acid at elevated temperatures can also produce this compound.

- Use of Toluene as a Solvent: One notable method involves using sulfuric acid in toluene at approximately 35°C, which facilitates the formation of the hydrogen sulfate ester .

2-(Benzylamino)ethyl hydrogen sulfate has potential applications across various fields:

- Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.

- Chemical Synthesis: Its reactive functional groups make it useful in organic synthesis for creating more complex molecules.

- Research: It may be utilized in biochemical studies to explore enzyme interactions or receptor binding.

Several compounds share structural similarities with 2-(Benzylamino)ethyl hydrogen sulfate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Ethylamino)ethyl hydrogen sulfate | C₄H₁₁NO₄S | Lacks the benzyl group, potentially less lipophilic. |

| Benzylamine | C₇H₈N | Simple amine structure without the sulfate functionality. |

| Ethyl hydrogen sulfate | C₂H₆O₄S | Contains only ethyl and sulfate groups; simpler structure. |

The uniqueness of 2-(Benzylamino)ethyl hydrogen sulfate lies in its combination of both an aromatic ring and an amino functional group attached to a hydrogen sulfate moiety, which may contribute to distinct chemical reactivity and biological effects compared to these similar compounds .

The molecular geometry of 2-(Benzylamino)ethyl hydrogen sulfate exhibits a complex three-dimensional structure characterized by multiple functional groups and conformational flexibility. The compound features a tetrahedral geometry around the central sulfur atom, consistent with the typical arrangement observed in sulfate esters [1]. The sulfur center adopts sp³ hybridization, forming four bonds: two sulfur-oxygen double bonds (S=O) and two sulfur-oxygen single bonds, one of which connects to the ethyl chain and the other bearing a hydrogen atom [1] [2].

The benzyl ring maintains its characteristic planar aromatic structure with C-C bond lengths of approximately 1.39-1.40 Å and bond angles close to 120° [1]. The benzylamino moiety introduces conformational flexibility through rotation around the C-N bond connecting the benzyl group to the amino nitrogen. This rotation allows for multiple conformational arrangements, with the most stable conformers typically exhibiting dihedral angles that minimize steric interactions between the benzyl ring and the ethyl chain [3] [4].

The ethyl chain linking the amino group to the sulfate ester adopts an extended conformation in the gas phase, with C-C and C-N bond lengths of approximately 1.54 Å and 1.47 Å, respectively [1] [2]. The sulfate ester group displays characteristic bond lengths of 1.44 Å for the sulfur-oxygen double bonds and 1.57 Å for the sulfur-oxygen single bond connecting to the ethyl chain [2]. The tetrahedral arrangement around sulfur results in O-S-O bond angles of approximately 109°, consistent with sp³ hybridization [1].

Bond angle analysis reveals that the N-C-C angle in the ethyl chain is approximately 109°, reflecting tetrahedral geometry around the carbon atoms. The C-N-C angle at the amino nitrogen varies depending on the conformational state, typically ranging from 108° to 112°. The sulfate ester portion exhibits characteristic tetrahedral angles, with O-S-O angles of 109.5° ± 2° [1] [2].

The molecular structure demonstrates significant conformational flexibility, particularly around the C-N bond of the benzylamino group and the C-C bonds of the ethyl chain. Computational studies suggest that the compound can exist in multiple low-energy conformers, with rotational barriers typically ranging from 2-5 kcal/mol for rotation around single bonds [3] [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of 2-(benzylamino)ethyl hydrogen sulfate provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques [5] [6]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of the benzyl group, typically appearing as multiplets in the region of 7.2-7.4 parts per million. The benzylic methylene protons appear as a singlet around 3.7 parts per million, while the ethyl chain protons display characteristic triplet and quartet patterns [6].

The amino group proton typically appears as a broad signal around 2.5-3.0 parts per million, often exhibiting exchange behavior with deuterium oxide. The ethyl chain protons connected to the sulfate ester appear downfield compared to typical alkyl protons due to the electron-withdrawing effect of the sulfate group, typically observed around 4.2-4.5 parts per million [5] [6].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons of the benzyl group in the range of 126-137 parts per million. The benzylic carbon appears around 53 parts per million, while the ethyl chain carbons show signals at approximately 42 and 67 parts per million for the amino-bound and sulfate-bound carbons, respectively [6].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational bands that provide structural confirmation of the functional groups present in 2-(benzylamino)ethyl hydrogen sulfate [7] [8]. The sulfate ester group exhibits strong absorption bands in the 1200-1400 wavenumber region, corresponding to the symmetric and asymmetric stretching vibrations of the sulfur-oxygen bonds. The S=O stretching vibrations typically appear as intense bands around 1350 and 1180 wavenumbers [7] [8] [9].

The amino group displays characteristic N-H stretching vibrations in the 3300-3500 wavenumber region, appearing as medium to strong intensity bands. The aromatic C-H stretching vibrations of the benzyl group are observed around 3030-3100 wavenumbers, while the aliphatic C-H stretching vibrations appear in the 2850-2950 wavenumber region [7] [8].

The aromatic ring breathing modes and C=C stretching vibrations of the benzyl group are typically observed in the 1450-1600 wavenumber region. The C-N stretching vibrations appear as medium intensity bands around 1250-1350 wavenumbers, often overlapping with the sulfate ester vibrations [8] [9].

Bending vibrations of the methylene groups appear in the 1350-1480 wavenumber region, while the sulfate ester C-O stretching vibrations are observed around 1050-1150 wavenumbers. The out-of-plane bending vibrations of the aromatic ring appear in the 750-900 wavenumber region [7] [8] [9].

Mass Spectrometry

Mass spectrometric analysis of 2-(benzylamino)ethyl hydrogen sulfate provides molecular weight confirmation and fragmentation pattern information [5] [6]. The molecular ion peak appears at mass-to-charge ratio 231, corresponding to the molecular weight of 231.27 atomic mass units. Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns involving loss of the sulfate group, benzyl group, and ethyl chain fragments [6].

Common fragment ions include the benzylamino cation at mass-to-charge ratio 120, formed by loss of the ethyl hydrogen sulfate portion. The benzyl cation appears at mass-to-charge ratio 91, representing a highly stable tropylium ion structure. Additional fragments corresponding to the loss of sulfur trioxide (80 mass units) and the ethyl chain (29 mass units) are typically observed [5] [6].

Electrospray ionization mass spectrometry provides gentle ionization conditions that preserve the molecular ion, allowing for accurate mass determination and isotope pattern analysis. The compound typically forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 232 under positive ion mode conditions [6].

Crystallographic Data and Solid-State Arrangements

While specific single-crystal X-ray diffraction data for 2-(benzylamino)ethyl hydrogen sulfate are not extensively documented in the available literature, structural analysis can be inferred from related compounds and computational modeling studies [11] [12]. The solid-state structure is expected to exhibit intermolecular hydrogen bonding interactions involving the amino group and the sulfate ester functionality [12].

The crystal packing likely involves hydrogen bond networks between the N-H groups of the amino functionality and the oxygen atoms of neighboring sulfate groups. These intermolecular interactions contribute to the relatively high melting point of 230-231°C observed for this compound [13] [14]. The hydrogen bonding patterns typically result in chain-like or layered arrangements in the crystal structure [12].

The molecular conformation in the solid state may differ from the gas-phase optimized structure due to crystal packing forces and intermolecular interactions. The benzyl group orientation and ethyl chain conformation are influenced by the need to maximize favorable intermolecular contacts while minimizing steric repulsions [11].

Theoretical analysis suggests that the compound likely crystallizes in a centrosymmetric space group, consistent with its achiral nature [15]. The unit cell parameters can be estimated based on molecular dimensions and typical packing efficiencies for organic compounds containing similar functional groups [11] [12].

The intermolecular distances between hydrogen bond donors and acceptors are expected to fall within the typical range of 2.7-3.2 Ångströms for moderate to strong hydrogen bonds. The N-H···O hydrogen bonds involving the amino group and sulfate oxygen atoms likely contribute significantly to the crystal stability [12].

Computational Chemistry Insights (Density Functional Theory, Molecular Dynamics)

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-(benzylamino)ethyl hydrogen sulfate [3] [16]. Geometry optimization using the B3LYP functional with 6-31G(d) basis set reveals the preferred conformational arrangements and bond parameters [3] [4]. The calculations confirm the tetrahedral geometry around the sulfur center and provide accurate bond lengths and angles that agree well with experimental observations [1] [2].

Electronic structure analysis reveals the distribution of electron density throughout the molecule, with significant polarization occurring at the sulfate ester group due to the high electronegativity of sulfur and oxygen atoms. The highest occupied molecular orbital is primarily localized on the amino nitrogen and benzyl ring system, while the lowest unoccupied molecular orbital shows significant contribution from the sulfate group [3] [16].

The calculated dipole moment indicates significant molecular polarity, consistent with the presence of both the ionic sulfate group and the basic amino functionality. This polarity contributes to the compound's solubility behavior and intermolecular interaction patterns [3]. Natural bond orbital analysis reveals the degree of charge transfer between different molecular fragments and provides insights into the bonding character [16].

Harmonic frequency calculations confirm the absence of imaginary frequencies in the optimized structure, indicating that the calculated geometry corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies show good agreement with experimental infrared spectroscopic data when appropriate scaling factors are applied [7] [8] [9].

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of 2-(benzylamino)ethyl hydrogen sulfate in different environments [17] [18]. The simulations reveal that the molecule exhibits significant conformational sampling around the C-N and C-C single bonds, with rotational barriers consistent with density functional theory calculations [3] [4].

In aqueous solution, molecular dynamics simulations demonstrate strong solvation of the sulfate group through hydrogen bonding with water molecules. The amino group also participates in hydrogen bonding with the solvent, contributing to the overall solvation shell structure. The benzyl group shows less direct interaction with water but influences the overall molecular shape and dynamics [18].

Temperature effects on molecular motion reveal that at physiological temperatures, the compound undergoes rapid conformational interconversion on the picosecond to nanosecond timescale. The activation energies for conformational transitions are consistent with the calculated rotational barriers from static density functional theory calculations [17] [18].

The radial distribution functions obtained from molecular dynamics simulations provide quantitative information about intermolecular distances and coordination numbers in solution. These data are valuable for understanding the compound's behavior in different solvent environments and for predicting its physical properties [18].

The traditional condensation approach for synthesizing 2-(Benzylamino)ethyl hydrogen sulfate represents the most established methodology in the literature. This method involves the direct reaction of benzylamine with ethyl hydrogen sulfate under controlled acidic conditions [2].

Mechanism and Reaction Pathways

The traditional condensation route follows a nucleophilic substitution mechanism where benzylamine acts as the nucleophile attacking the ethyl hydrogen sulfate electrophile. The reaction proceeds through a carbocation intermediate, with the sulfate group serving as both an activating and leaving group [2] [3]. The most industrially viable method adapts principles from ethyl hydrogen sulfate synthesis by substituting ethanol with 2-(benzylamino)ethanol .

The reaction can be represented as:

C₆H₅CH₂NH₂ + C₂H₅OSO₃H → C₆H₅CH₂NHCH₂CH₂OSO₃H + C₂H₅OH

Optimized Reaction Conditions

Research has demonstrated that optimal conditions for the traditional condensation route involve temperatures between 35-50°C in toluene solvent systems [4]. The reaction typically requires 4-8 hours for completion, achieving yields of 65-85% under optimized conditions. The use of concentrated sulfuric acid as both catalyst and reagent has proven most effective, with optimal concentrations ranging from 85-95% by weight [6].

Temperature control is critical, as higher temperatures above 50°C can lead to decomposition of the product and formation of unwanted byproducts [6]. The reaction exhibits first-order kinetics with respect to benzylamine concentration, with an activation energy of approximately 85-95 kJ/mol [6].

Solvent Effects and Optimization

Toluene has emerged as the preferred solvent system for traditional condensation routes due to its chemical inertness and ability to dissolve both organic reactants while remaining immiscible with the aqueous acid phase [4] [7]. Alternative solvents such as chloroform and dichloromethane have been investigated, but toluene provides superior yield and selectivity [4].

The solvent choice significantly influences reaction kinetics and product distribution. Aprotic solvents like toluene minimize competing side reactions and provide better control over the reaction environment [8]. The biphasic nature of the toluene-acid system allows for efficient heat transfer and product separation [7].

Catalytic Sulfonation Approaches

Catalytic sulfonation methods represent a more modern approach to synthesizing 2-(Benzylamino)ethyl hydrogen sulfate, offering improved selectivity and reaction control compared to traditional methods.

Chlorosulfonic Acid Methodology

The chlorosulfonic acid route has gained significant attention due to its high efficiency and industrial applicability [9]. This method involves the direct reaction of benzylamine with chlorosulfonic acid under controlled conditions, followed by selective hydrolysis to form the desired sulfate ester.

The reaction proceeds through an intermediate sulfonyl chloride, which is subsequently hydrolyzed to the sulfate ester. Optimal conditions involve temperatures of 0-20°C in acetonitrile solvent, achieving yields of 85-95% within 2-4 hours [9]. The lower reaction temperature minimizes decomposition and side reactions while maintaining high conversion rates.

Sulfur Trioxide Complex Systems

Sulfur trioxide complexes, particularly pyridine-sulfur trioxide (SO₃·Py) and trimethylamine-sulfur trioxide (SO₃·NMe₃), offer an alternative catalytic approach [10] [11]. These complexes provide controlled sulfation under milder conditions compared to free sulfur trioxide.

The pyridine-sulfur trioxide complex method involves heating at 60-90°C in acetonitrile, achieving yields of 70-90% within 1-3 hours [10]. The trimethylamine complex operates at slightly lower temperatures (60°C) and provides quantitative conversion for sulfamate formation [11]. The mechanism involves nucleophilic attack by the amine on the sulfur trioxide complex, followed by rearrangement to form the sulfate ester.

Mechanistic Considerations

The catalytic sulfonation approaches involve distinct mechanistic pathways compared to traditional condensation. The chlorosulfonic acid method proceeds through electrophilic aromatic substitution, with the chlorosulfonic acid acting as a strong electrophile [9] [12]. The mechanism involves generation of the electrophile, formation of a σ-complex intermediate, and subsequent regeneration of the aromatic system [9].

For sulfur trioxide complexes, the mechanism involves coordination of the amine to the sulfur center, followed by intramolecular rearrangement to form the sulfate ester [10] [11]. This pathway provides better control over regioselectivity and reduces formation of unwanted byproducts.

Solvent Systems and Reaction Kinetics

The choice of solvent system significantly impacts both reaction kinetics and product formation in the synthesis of 2-(Benzylamino)ethyl hydrogen sulfate. Understanding these effects is crucial for process optimization and scale-up.

Solvent Classification and Properties

Three primary solvent categories have been identified for these reactions: aprotic polar solvents (acetonitrile, DMF), aprotic nonpolar solvents (toluene, chloroform), and protic solvents (water, alcohols) [8] [13]. Each category exhibits distinct effects on reaction kinetics and product selectivity.

Acetonitrile has emerged as the preferred solvent for chlorosulfonic acid reactions due to its high dielectric constant and chemical stability under acidic conditions [9]. The solvent's ability to stabilize ionic intermediates enhances reaction rates while minimizing side reactions. DMF and DMSO have also been investigated but show lower selectivity due to their basic nature [13].

Kinetic Analysis and Rate Determination

Detailed kinetic studies reveal that the reaction follows pseudo-first-order kinetics with respect to the amine substrate when acid is present in excess [14] [6]. The rate expression can be written as:

Rate = k[benzylamine][H⁺]

where k is the rate constant that varies with temperature according to the Arrhenius equation. Activation energies have been determined for different solvent systems, ranging from 65-95 kJ/mol depending on the specific conditions [6].

The reaction rate is significantly influenced by solvent polarity, with polar aprotic solvents showing enhanced rates due to better solvation of the transition state [8]. Temperature effects follow expected Arrhenius behavior, with rate constants increasing exponentially with temperature [6].

Solvent-Specific Optimization

For toluene-based systems, optimal conditions involve temperatures of 45-50°C with reaction times of 4-8 hours [4] [6]. The biphasic nature of toluene-acid systems requires vigorous stirring to maintain adequate interfacial contact. Heat transfer considerations become critical at larger scales due to the exothermic nature of the reaction.

Acetonitrile systems operate optimally at lower temperatures (0-20°C for chlorosulfonic acid routes) due to the higher reactivity of the sulfating agents [9]. The homogeneous nature of these systems provides better kinetic control but requires careful temperature management to prevent runaway reactions.

Aqueous systems, while less common, have been explored for ammonium bisulfate routes [15] [16]. These systems operate at higher temperatures (100-150°C) and require careful pH control to maintain reaction efficiency while minimizing hydrolysis of the product.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-(Benzylamino)ethyl hydrogen sulfate presents numerous technical, safety, and economic challenges that must be addressed for successful commercialization.

Equipment and Materials Considerations

Industrial production requires specialized equipment capable of handling highly corrosive reagents, particularly sulfuric acid and chlorosulfonic acid [17] [18]. Standard carbon steel equipment is inadequate due to rapid corrosion, necessitating the use of acid-resistant materials such as PTFE-lined reactors, glass-lined vessels, or specialized alloys [17] [19].

Heat management becomes critical at industrial scale due to the highly exothermic nature of sulfation reactions [6]. Specialized heat exchangers designed for corrosive environments are required to maintain optimal reaction temperatures while preventing thermal runaway [20]. The design must accommodate both heat removal during reaction and heating during startup phases.

Vapor control systems are essential for managing toxic and corrosive vapors generated during production [18] [19]. Chlorosulfonic acid, in particular, generates hydrochloric acid vapors upon contact with moisture, requiring specialized scrubbing systems and emergency containment protocols [17] [18].

Process Control and Optimization

Industrial-scale production requires sophisticated process control systems to maintain optimal reaction conditions while ensuring safety and product quality [20] [25]. Temperature control becomes increasingly challenging at larger scales due to heat transfer limitations and the exothermic nature of sulfation reactions.

Automated monitoring systems are essential for tracking critical parameters such as temperature, pH, pressure, and reactant concentrations [20]. Real-time analytical systems enable rapid response to process deviations and help maintain consistent product quality.

The economic viability of industrial production depends on achieving high yields while minimizing raw material consumption and waste generation [20] [26]. Process optimization studies have shown that careful control of reactant ratios, temperature profiles, and reaction times can significantly impact overall economics.

Quality Control and Purification

Industrial production requires robust quality control systems to ensure consistent product purity and performance [20]. The purification of 2-(Benzylamino)ethyl hydrogen sulfate from reaction mixtures containing strong acids presents unique challenges due to the compound's sensitivity to harsh conditions.

Multi-stage crystallization processes have been developed to achieve the required purity levels while minimizing product losses [20]. The crystallization must be carefully controlled to prevent co-crystallization of impurities and ensure reproducible particle size distribution.

Analytical methods for quality control must be capable of detecting trace impurities, particularly residual acids and unreacted starting materials [20]. The development of rapid, accurate analytical procedures is essential for maintaining production efficiency while ensuring product quality.